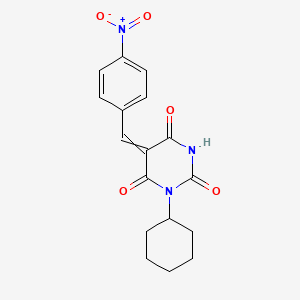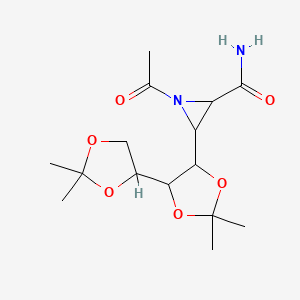
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide, also known as CQ1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, including the prevention of amyloid beta plaque formation and the inhibition of neuroinflammation. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate its potential applications in cancer therapy, including its ability to sensitize cancer cells to chemotherapy and its potential use in combination with other anticancer agents. Another direction is to investigate its potential applications in neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Finally, further research is needed to explore the antimicrobial activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide and its potential use as an antimicrobial agent.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction between 4-chloro-2,5-dimethoxyaniline and 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in its pure form.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid beta plaques. In infectious diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-22-14-21(23(30-2)13-18(22)25)27-24(28)17-12-20(15-8-4-3-5-9-15)26-19-11-7-6-10-16(17)19/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNHUYXJFYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B6136211.png)
![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-methoxyphenyl)urea](/img/structure/B6136247.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![3-(4-chlorophenyl)-N,N-dimethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-sulfonamide](/img/structure/B6136256.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)
![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![2,4,5-trichloro-6-{2-[1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B6136276.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)